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Compound of Interest

Compound Name: Tasimelteon-D5

Cat. No.: B3025766

Introduction

Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are
involved in the control of circadian rhythms.[1][2][3] It is approved for the treatment of Non-24-
Hour Sleep-Wake Disorder.[4][5] Understanding the absorption, distribution, metabolism, and
excretion (ADME) properties of drug candidates is crucial for their development. Tasimelteon-
D5, a deuterated analog of Tasimelteon, serves as an essential tool in preclinical ADME
studies. The substitution of hydrogen with deuterium atoms provides a molecule with a greater
mass, which is readily distinguishable by mass spectrometry, without significantly altering its
physicochemical properties. This makes Tasimelteon-D5 an ideal internal standard for the
guantitative analysis of Tasimelteon in biological matrices. Furthermore, the kinetic isotope
effect, where the C-D bond is stronger than the C-H bond, can lead to slower metabolism,
potentially improving pharmacokinetic profiles.[6][7][8][9]

This document provides detailed application notes and protocols for the use of Tasimelteon-
D5 in various in vitro and in vivo preclinical ADME assays.

Physicochemical and Pharmacokinetic Properties of
Tasimelteon

A summary of the known ADME properties of Tasimelteon is crucial for designing and
interpreting preclinical studies.
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Parameter Value Reference
Molecular Formula C15H19NO2 [10]
Molecular Weight 245.32 g/mol [10]
] ] Melatonin MT1 and MT2
Mechanism of Action ) [1103][11]
receptor agonist
Absolute Bioavailability 38.3% [1][12]
Tmax (fasted) 0.5 -3 hours [1][3][12]
Plasma Protein Binding ~90% [1112][3]
Volume of Distribution (Vd) 59-126L [11[2]
Extensively metabolized by
) oxidation and dealkylation.
Metabolism ]
Major enzymes: CYP1A2 and
CYP3AA4.[1][2][3][4]
Major Elimination Route Urine (80%) and feces (~4%) [L][2[11][12][13]
Unchanged Drug in Urine <1% [112][41112][13]
Elimination Half-life (t1/2) 1.3+ 0.4 hours [L13114111.3]

Application Notes
Internal Standard in Bioanalytical Methods

Tasimelteon-D5 is an ideal internal standard for the quantification of Tasimelteon in biological

samples (e.g., plasma, urine, tissue homogenates) using Liquid Chromatography-Mass

Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Tasimelteon, ensuring

similar extraction recovery and chromatographic behavior. The mass difference allows for

distinct detection and accurate quantification of the analyte.

Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral

bioavailability. In vitro assays using liver microsomes or hepatocytes can predict in vivo

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://drugcentral.org/drugcard/4820
https://drugcentral.org/drugcard/4820
https://www.drugs.com/pro/tasimelteon.html
https://www.drugs.com/monograph/tasimelteon.html
https://pubchem.ncbi.nlm.nih.gov/compound/Tasimelteon
https://www.drugs.com/pro/tasimelteon.html
https://www.accessdata.fda.gov/drugsatfda_docs/label/2020/214517s000lbl.pdf
https://www.drugs.com/pro/tasimelteon.html
https://www.drugs.com/monograph/tasimelteon.html
https://www.accessdata.fda.gov/drugsatfda_docs/label/2020/214517s000lbl.pdf
https://www.drugs.com/pro/tasimelteon.html
https://go.drugbank.com/drugs/DB09071
https://www.drugs.com/monograph/tasimelteon.html
https://www.drugs.com/pro/tasimelteon.html
https://go.drugbank.com/drugs/DB09071
https://www.drugs.com/pro/tasimelteon.html
https://go.drugbank.com/drugs/DB09071
https://www.drugs.com/monograph/tasimelteon.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4418347/
https://www.drugs.com/pro/tasimelteon.html
https://go.drugbank.com/drugs/DB09071
https://pubchem.ncbi.nlm.nih.gov/compound/Tasimelteon
https://www.accessdata.fda.gov/drugsatfda_docs/label/2020/214517s000lbl.pdf
https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=99cb1928-e57d-4d04-87a1-38108780598a
https://www.drugs.com/pro/tasimelteon.html
https://go.drugbank.com/drugs/DB09071
https://pmc.ncbi.nlm.nih.gov/articles/PMC4418347/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2020/214517s000lbl.pdf
https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=99cb1928-e57d-4d04-87a1-38108780598a
https://www.drugs.com/pro/tasimelteon.html
https://www.drugs.com/monograph/tasimelteon.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4418347/
https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=99cb1928-e57d-4d04-87a1-38108780598a
https://www.benchchem.com/product/b3025766?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

metabolic clearance.[14] Tasimelteon is extensively metabolized, primarily by CYP1A2 and
CYP3A4.[1][3][4] Studying the metabolic stability of Tasimelteon-D5 alongside Tasimelteon
can reveal the impact of deuteration on metabolic pathways. A slower rate of metabolism for
Tasimelteon-D5 would indicate that the deuterated sites are involved in the primary metabolic
routes.

Reaction Phenotyping

Identifying the specific cytochrome P450 (CYP) enzymes responsible for a drug's metabolism
is crucial for predicting potential drug-drug interactions.[15] Tasimelteon is mainly metabolized
by CYP1A2 and CYP3A4.[1][3][4] By incubating Tasimelteon-D5 with specific recombinant
human CYP enzymes, the contribution of each enzyme to its metabolism can be determined
and compared to that of Tasimelteon.

In Vivo Pharmacokinetic Studies

Tasimelteon-D5 can be used in preclinical animal models to assess its pharmacokinetic
profile. A comparative study with Tasimelteon can elucidate the effects of deuteration on key
parameters such as clearance, volume of distribution, and half-life. An improved
pharmacokinetic profile for Tasimelteon-D5 could warrant its development as a new chemical
entity with enhanced therapeutic properties.[6][7][8][9][16]

Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver
Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of Tasimelteon and Tasimelteon-
D5.

Materials:
e Tasimelteon and Tasimelteon-D5
e Human Liver Microsomes (HLM)

 NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
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e Phosphate buffer (pH 7.4)

» Acetonitrile with an internal standard (e.g., a different deuterated compound or a structurally
similar but mass-distinct compound if Tasimelteon-D5 is the analyte)

e 96-well plates, incubator, LC-MS/MS system

Procedure:

Prepare stock solutions of Tasimelteon and Tasimelteon-D5 in a suitable organic solvent
(e.g., DMSO).

o Prepare a working solution of the test compounds in phosphate buffer.

e In a 96-well plate, add the HLM and the NADPH regenerating system.

e Pre-incubate the plate at 37°C for 10 minutes.

« Initiate the reaction by adding the test compound (final concentration, e.g., 1 uM).

» At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold
acetonitrile containing the internal standard.

o Centrifuge the plate to precipitate proteins.
* Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
o Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caption: Workflow for Metabolic Stability Assay.

Protocol 2: Plasma Protein Binding by Rapid
Equilibrium Dialysis
Obijective: To determine the fraction of Tasimelteon and Tasimelteon-D5 bound to plasma

proteins.

Materials:
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o Tasimelteon and Tasimelteon-D5

¢ Human plasma

e Phosphate buffered saline (PBS, pH 7.4)

e Rapid Equilibrium Dialysis (RED) device

e Incubator, LC-MS/MS system

Procedure:

e Prepare a stock solution of the test compounds.

o Spike the test compound into human plasma to achieve the desired final concentration (e.g.,
1 uM).

o Add the spiked plasma to the donor chamber of the RED device.
e Add PBS to the receiver chamber.

¢ Incubate the RED device at 37°C with shaking for the recommended time (e.g., 4 hours) to
reach equilibrium.

 After incubation, collect samples from both the donor and receiver chambers.

o Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma
sample).

o Precipitate proteins with acetonitrile containing an internal standard.
e Analyze the samples by LC-MS/MS.
o Calculate the fraction unbound (fu) and percent bound.

Caption: Plasma Protein Binding Assay Workflow.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents
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Objective: To determine the pharmacokinetic parameters of Tasimelteon and Tasimelteon-D5

following intravenous and oral administration.

Materials:

Tasimelteon and Tasimelteon-D5

Dosing vehicles (e.g., saline for 1V, 0.5% methylcellulose for oral)
Rodents (e.g., Sprague-Dawley rats)

Blood collection supplies (e.g., capillaries, EDTA tubes)

Centrifuge, LC-MS/MS system

Procedure:

Fast animals overnight before dosing.

Administer Tasimelteon or Tasimelteon-D5 via the desired route (e.g., IV bolus or oral
gavage).

Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Process blood to obtain plasma.
Store plasma samples at -80°C until analysis.

Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an
internal standard (if Tasimelteon-D5 is the analyte, a different internal standard should be
used; if Tasimelteon is the analyte, Tasimelteon-D5 is the ideal internal standard).

Analyze samples by LC-MS/MS.

Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, CL,
Vd, and t1/2.

Caption: In Vivo Pharmacokinetic Study Workflow.
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Conclusion

Tasimelteon-D5 is a valuable tool for the preclinical pharmacokinetic evaluation of Tasimelteon
and other new chemical entities. Its use as an internal standard ensures accurate bioanalysis,
while comparative studies with the parent compound can provide insights into the effects of
deuteration on drug metabolism and disposition. The protocols outlined in this document
provide a framework for conducting key in vitro and in vivo ADME studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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